molecular formula C9H18ClNO2 B554961 tert-Butyl L-prolinate hydrochloride CAS No. 5497-76-7

tert-Butyl L-prolinate hydrochloride

Cat. No. B554961
CAS RN: 5497-76-7
M. Wt: 207.7 g/mol
InChI Key: IUUYANMOEMBTBV-FJXQXJEOSA-N
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Description

Tert-Butyl L-prolinate hydrochloride is an organic compound with the chemical formula C9H17O2N·HCl . It appears as a white to grayish-white powder .


Molecular Structure Analysis

The molecular formula of tert-Butyl L-prolinate hydrochloride is C9H18ClNO2 . Its molecular weight is 207.698 . The exact mass is 207.102600 .


Physical And Chemical Properties Analysis

Tert-Butyl L-prolinate hydrochloride has a melting point of 110-112°C . Its boiling point is 219.2ºC at 760 mmHg . The compound is soluble in water .

Scientific Research Applications

Stereoselective Synthesis

Researchers have developed methodologies for the stereoselective synthesis of diastereomers utilizing tert-Butyl L-prolinate hydrochloride as a starting or intermediate compound. For instance, the synthesis of tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate involved asymmetric reductions to control the stereochemistry of chiral centers, demonstrating its utility in complex organic synthesis (Chabaud, Pèpe, Courcambeck, & Camplo, 2005).

Catalysis and Organocatalysis

Tert-Butyl L-prolinate hydrochloride has been employed in catalysis, particularly in reactions involving palladation. For example, it was used in the optical resolution of dimeric complexes, showcasing its role in producing enantiomerically pure compounds and studying the properties of Pd-C bonds (Ng, Chen, Li, Tan, Koh, & Leung, 2007).

Environmental Science

In environmental science, the compound has been explored for its potential in phytoremediation, such as in the uptake, metabolism, and toxicity studies involving methyl tert-butyl ether (MTBE) in weeping willows, which indirectly relates to the applications of tert-butyl-based compounds in environmental cleanup processes (Yu & Gu, 2006).

Materials Science

In materials science, tert-Butyl L-prolinate hydrochloride derivatives have been used to develop circular polarized luminescence (CPL) materials. For instance, CPL-active hybrids were synthesized by assembling chiral tert-butyl prolinate with manganese(II) chloride, achieving strong red emission and high photoluminescence quantum yield (PLQY), which have applications in 3D optical displays and encrypted transmission (Xuan, Sang, Xu, Zheng, Shi, & Chen, 2022).

Organic Synthesis

Additionally, tert-Butyl L-prolinate hydrochloride has facilitated the enantioselective arylation of substrates to create all-carbon quaternary centers at low reaction temperatures, contributing to the field of asymmetric synthesis and highlighting its importance as a catalyst or catalytic precursor (Xie, Chen, & Ma, 2006).

Safety And Hazards

Tert-Butyl L-prolinate hydrochloride is considered harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUYANMOEMBTBV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203503
Record name tert-Butyl L-prolinate hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-prolinate hydrochloride

CAS RN

5497-76-7
Record name L-Proline, 1,1-dimethylethyl ester, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name tert-Butyl L-prolinate hydrochloride
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Record name tert-Butyl L-prolinate hydrochloride
Source EPA DSSTox
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Record name tert-butyl L-prolinate hydrochloride
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